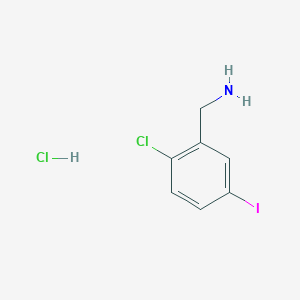
(2-Chloro-5-iodophenyl)methanamine hydrochloride
Cat. No. B3387183
Key on ui cas rn:
793695-88-2
M. Wt: 303.95 g/mol
InChI Key: MEOOUPOGJHWJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07825126B2
Procedure details


Compound 63 (350 mg, 0.88 mmol) was dissolved in dry EtOH (15 mL) and hydrazine (0.1 mL) was added. The stirred mixture was refluxed for 24 h, cooled and the EtOH evaporated. The residue was dissolved in Et2O (3 mL) and treated with HCl/Et2O. The precipitated hydrochloride salt was filtered and triturated with dry Et2O (3×2 mL), obtaining 200 mg of product (yield 75%). 1H NMR (D2O, 300 MHz) δ 7.88 (s, 1H), 7.80 (dd, J=8.4, 1.8 Hz, 1H), 7.31 (d, J=7.8 Hz, 1H), 4.27 (s, 2H). MS (m/e) (positive FAB) 268.1 (M−Cl)+, m.p. 207-210° C.
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:3]=1[CH2:4][N:5]1C(=O)C2=CC=CC=C2C1=O.NN>CCO>[ClH:1].[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:3]=1[CH2:4][NH2:5] |f:3.4|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The stirred mixture was refluxed for 24 h
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the EtOH evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in Et2O (3 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with HCl/Et2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated hydrochloride salt was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with dry Et2O (3×2 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=C(CN)C=C(C=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 mg | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 149.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


